![molecular formula C26H35NO2 B14253804 3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one CAS No. 211569-22-1](/img/structure/B14253804.png)
3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone is an organic compound with the molecular formula C26H35NO2 It is characterized by a phenyl group attached to a propanone backbone, with a piperidinohexyl group linked via an ether bond to another phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinohexyl Intermediate: This involves the reaction of piperidine with a suitable hexyl halide under basic conditions to form the piperidinohexyl group.
Etherification: The piperidinohexyl group is then reacted with a phenol derivative to form the ether linkage.
Formation of the Propanone Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinohexyl group may enhance its binding affinity to certain biological targets, while the phenyl rings contribute to its overall stability and reactivity. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1-[2-(piperidin-1-yl)phenyl]-1-propanone: Similar structure but lacks the hexyl ether linkage.
1-Phenyl-2-(piperidin-1-yl)ethanone: A simpler analog with a shorter carbon chain.
3-Phenyl-1-[2-(morpholin-4-yl)phenyl]-1-propanone: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone is unique due to its specific combination of functional groups and structural features. The presence of both a piperidinohexyl group and an ether linkage to a phenyl ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
This detailed article provides a comprehensive overview of 3-Phenyl-1-[2-[(6-piperidinohexyl)oxy]phenyl]-1-propanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
211569-22-1 |
|---|---|
Formule moléculaire |
C26H35NO2 |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
3-phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C26H35NO2/c28-25(18-17-23-13-5-3-6-14-23)24-15-7-8-16-26(24)29-22-12-2-1-9-19-27-20-10-4-11-21-27/h3,5-8,13-16H,1-2,4,9-12,17-22H2 |
Clé InChI |
HCSNGJMUKGHQDH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCCCCOC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
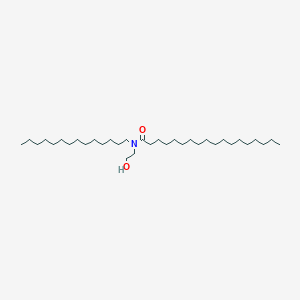

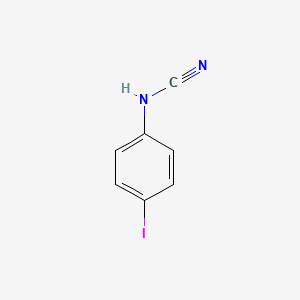
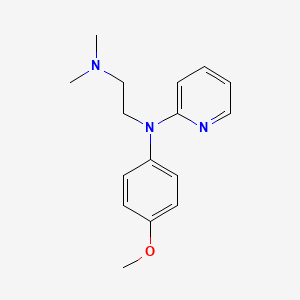
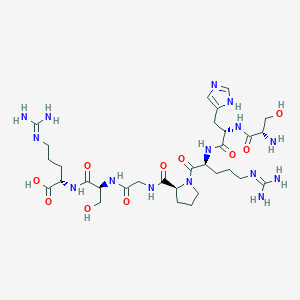
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
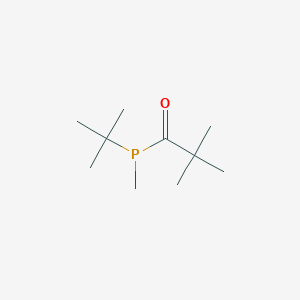
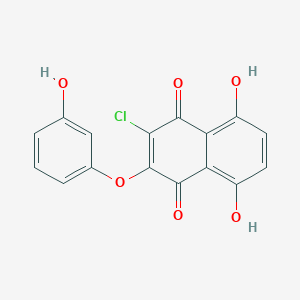
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
